molecular formula C10H18OS B14498997 3,3-Di-tert-butylthiiran-2-one CAS No. 63702-82-9

3,3-Di-tert-butylthiiran-2-one

Cat. No.: B14498997
CAS No.: 63702-82-9
M. Wt: 186.32 g/mol
InChI Key: CFPUWMGFCYFCTF-UHFFFAOYSA-N
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Description

3,3-Di-tert-butylthiiran-2-one is a sterically hindered, small-ring sulfur heterocycle of significant interest in advanced organic and materials chemistry research. Its structure, featuring two bulky tert-butyl groups fused to a thiirane-2-one ring, creates a high-energy, versatile intermediate. Researchers value this compound for exploring novel ring-opening and ring-expansion reactions. The strained thiirane ring can undergo controlled opening with nucleophiles, while the carbonyl group offers a handle for further functionalization. Compounds with multiple tert-butyl groups are known to present unique steric challenges and interesting bonding geometries, making them subjects of computational and synthetic studies . Potential research applications include its use as a building block for synthesizing complex, sulfur-containing natural product analogs and as a monomer or cross-linking agent in the development of novel polymeric materials with specific optical or mechanical properties . This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63702-82-9

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3,3-ditert-butylthiiran-2-one

InChI

InChI=1S/C10H18OS/c1-8(2,3)10(7(11)12-10)9(4,5)6/h1-6H3

InChI Key

CFPUWMGFCYFCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=O)S1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 3,3 Di Tert Butylthiiran 2 One

General Synthetic Strategies for the Thiiranone Moiety

The construction of the thiiranone ring is approached through several fundamental synthetic strategies, including cycloaddition reactions, intramolecular ring-closures, and oxidative methods. These approaches aim to overcome the energetic barriers associated with forming a strained, three-membered ring.

Cycloaddition Reactions in Thiiranone Formation

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a powerful tool in heterocyclic synthesis. libretexts.orgyoutube.com In the context of thiiranone formation, a theoretical [2+1] cycloaddition would be the most direct route. This could conceptually involve the reaction of a ketene (B1206846) (a two-atom, two-π-electron component) with a sulfur atom source.

Another potential pathway is the reaction of thioketones with carbenes, which is known to produce thiiranes via a [2+1] cycloaddition mechanism. researchgate.net While this directly forms the three-membered thiirane (B1199164) ring, it does not incorporate the carbonyl functionality of a thiiranone. The high reactivity of thiocarbonyl compounds makes them suitable partners for trapping carbenes and forming the C-S-C linkage of the thiirane ring. researchgate.net

The principles of cycloaddition reactions are well-established, with various types such as [4+2], [3+2], and [2+2] cycloadditions being widely used to form six-, five-, and four-membered rings, respectively. libretexts.orguchicago.eduyoutube.com However, direct and high-yield cycloaddition methods leading specifically to the thiiran-2-one scaffold are not extensively documented, likely due to the stability and reactivity challenges of the required precursors and the strained nature of the product.

Intramolecular Ring-Closure Approaches to Thiiranones

Intramolecular ring-closure reactions, typically involving nucleophilic substitution, are a common strategy for forming cyclic compounds. youtube.commasterorganicchemistry.com The formation of a thiiranone via this pathway would logically proceed from a linear precursor containing both the required sulfur nucleophile and a suitable electrophilic carbon center with a leaving group, positioned to favor a 3-exo-tet cyclization.

A hypothetical precursor for such a reaction would be an α-mercaptoacyl halide or a salt of an α-halothiocarboxylic acid. In this scenario, the sulfur atom acts as an intramolecular nucleophile, attacking the carbonyl-adjacent carbon and displacing a halide leaving group to form the three-membered ring.

The success of intramolecular cyclizations is governed by both thermodynamic and entropic factors. youtube.com

Thermodynamics : The formation of small rings like thiiranones is enthalpically disfavored due to significant angle and torsional strain. youtube.com The ideal sp³ bond angle of 109.5° is compressed to approximately 60° in a three-membered ring, creating substantial ring strain. youtube.com

Entropics : Kinetically, the formation of three-membered rings is often favored over larger rings because the reactive ends of the short molecular chain have a higher probability of encountering each other in the correct orientation for reaction. youtube.com

While this method is fundamental to the synthesis of other small heterocycles like epoxides and aziridines, its specific application to generate the thiiranone ring is less common in the literature, particularly for sterically hindered variants. youtube.com

Oxidative Routes to Thiiranone Scaffolds

Oxidative methods offer another potential avenue to thiiranone scaffolds. A plausible strategy involves the oxidation of a thioketene (B13734457). Thioketenes possess a C=C=S cumulene structure, and oxidation could potentially lead to the formation of the three-membered α-thiolactone (thiiranone) ring. While the oxidation of thiiranes is a known process, it typically yields thiirane 1-oxides or thiirane 1,1-dioxides rather than the ketone functionality of a thiiranone. thieme-connect.de The direct oxidation of a pre-formed thiirane ring to a thiiranone is not a standard transformation. Therefore, oxidative strategies are more likely to focus on constructing the ring from an acyclic, sulfur-containing precursor.

Directed Synthesis of 3,3-Di-tert-butylthiiran-2-one

The most successfully documented and primary route for the synthesis of the sterically hindered this compound involves the desulfurization of a four-membered ring precursor.

Desulfurization of 1,2-Dithietan-3-one Precursors: A Primary Synthetic Route to this compound

The reaction of 4,4-di-tert-butyl-1,2-dithietan-3-one with a phosphine (B1218219), such as triphenylphosphine (B44618), effectively removes one sulfur atom to yield this compound. oup.comresearchgate.net This reaction proceeds via a ring-contraction mechanism, where the four-membered dithietanone is converted to the three-membered thiiranone.

This synthetic transformation has been reported to produce the target compound in high yield, demonstrating its efficiency and utility for accessing this sterically congested thiiranone. oup.com

ReactantReagentProductYield
4,4-Di-tert-butyl-1,2-dithietan-3-oneTriphenylphosphine (PPh₃)This compound86% oup.com

The mechanism likely involves the nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond in the 1,2-dithietan-3-one ring. This is followed by the collapse of the intermediate and extrusion of triphenylphosphine sulfide (B99878) (Ph₃PS), resulting in the formation of the more stable, albeit strained, three-membered thiiranone ring.

Synthesis of 4,4-Di-tert-butyl-1,2-dithietan-3-one from α-Dithiolactones

The direct precursor for the desulfurization reaction is 4,4-di-tert-butyl-1,2-dithietan-3-one. The synthesis of this key intermediate is crucial. While the outline suggests a pathway from α-dithiolactones, the available literature points toward a synthesis pathway starting from di-tert-butylthioketene. The term "α-dithiolactone" has been used to describe 3,3-di-tert-butylthiirane-2-thione, which is itself a stable, isolable three-membered ring compound synthesized from di-tert-butylthioketene S-oxide. The synthesis of the four-membered 1,2-dithietan-3-one likely proceeds through a related thioketene intermediate, which upon reaction with a sulfur source, undergoes cyclization.

Mechanistic Role of Phosphines in Sulfur Elimination for this compound Formation

The final step in several potential synthetic routes to thiiranes involves the extrusion of a sulfur atom from a more complex sulfur-containing intermediate. Phosphines, particularly triphenylphosphine, are common reagents for such desulfurization reactions. In the context of forming this compound, a plausible precursor would be a 1,3,4-oxathiazol-2-one (B8730521) or a related five-membered ring that can undergo fragmentation.

The mechanism of phosphine-mediated sulfur elimination generally proceeds via a nucleophilic attack of the phosphine on the sulfur atom. In a hypothetical precursor to this compound, this would lead to the formation of a transient phosphonium (B103445) intermediate. The subsequent collapse of this intermediate would result in the formation of the desired thiiranone ring and a stable phosphine sulfide, such as triphenylphosphine sulfide. The driving force for this reaction is the formation of the strong phosphorus-sulfur double bond. mdpi.com

A key challenge in the formation of this compound via this method would be the steric hindrance around the sulfur atom in the precursor, which could significantly impede the approach of the phosphine nucleophile.

Exploration of Alternative Synthetic Pathways for this compound Derivatives

Given the synthetic challenges, the exploration of alternative pathways is crucial. One such avenue involves the [3+2] cycloaddition of a thioketone with a diazo compound, a reaction central to the Barton-Kellogg olefination. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of di-tert-butylthioketone with a suitable diazo compound that could furnish the carbonyl group of the thiiranone ring.

The reaction of di-tert-butylthioketene with a diazo compound could also be envisioned as a potential route. The initial [2+2] cycloaddition would yield a four-membered thietan-2-one, which might then undergo rearrangement or fragmentation. However, the regioselectivity of such cycloadditions with highly substituted components can be difficult to predict. uzh.ch

Another plausible, though challenging, approach would be the direct sulfur transfer to a correspondingly substituted ketene, di-tert-butylketene. This would require a reagent capable of delivering a single sulfur atom under mild conditions to avoid decomposition of the sterically strained thiiranone product.

Elucidation of Reaction Mechanisms in Thiiranone Synthesis

The formation of the thiiranone ring, particularly one as sterically congested as this compound, is governed by complex mechanistic principles.

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In the context of thiiranone synthesis, the 1,3-dipolar cycloaddition between a thiocarbonyl compound and a diazoalkane is a key mechanistic pathway. wikipedia.org This reaction typically proceeds in a concerted fashion, leading to a five-membered 1,3,4-thiadiazoline intermediate. nih.gov The regioselectivity of this cycloaddition is governed by both electronic and steric factors. For a sterically hindered thioketone like di-tert-butylthioketone, the approach of the diazo compound would be highly directed to minimize steric repulsion.

Computational studies on related systems have shown that the initial cycloaddition is often the rate-determining step, and the stability of the resulting thiadiazoline is crucial for the subsequent steps. researchgate.net

A critical transient intermediate in many thiirane syntheses is the thiocarbonyl ylide. These are typically formed by the thermal or photochemical extrusion of nitrogen from a 1,3,4-thiadiazoline intermediate. nih.govthieme-connect.de The thiocarbonyl ylide is a 1,3-dipole that can undergo a conrotatory 4π-electrocyclization to form the three-membered thiirane ring. nih.gov

The stereochemical outcome of the thiirane formation is directly linked to the stereochemistry of the thiocarbonyl ylide intermediate. For the synthesis of a gem-disubstituted thiiranone like this compound, the geometry of the ylide would be less complex, but its formation and subsequent cyclization would still be heavily influenced by steric factors.

The table below outlines the key intermediates and the proposed mechanistic steps for the formation of a thiiranone from a thioketone and a diazo compound.

StepIntermediate/Transition StateDescription
1Thioketone + Diazo CompoundInitial reactants.
2[3+2] CycloadditionConcerted formation of a 1,3,4-thiadiazoline.
31,3,4-ThiadiazolineA five-membered heterocyclic intermediate.
4Nitrogen ExtrusionLoss of N₂ to form a thiocarbonyl ylide.
5Thiocarbonyl YlideA transient 1,3-dipolar intermediate.
64π-ElectrocyclizationRing closure of the ylide to form the thiirane ring.
7ThiiranoneThe final three-membered ring product.

While this compound itself is achiral, the principles of stereochemical and regiochemical control are paramount in the synthesis of substituted thiiranones.

Regiochemistry: In cycloaddition reactions, the orientation of the dipole and dipolarophile determines the regiochemistry of the product. For instance, in the reaction of an unsymmetrical thioketone with a diazo compound, two different regioisomers of the initial thiadiazoline adduct could be formed. The regiochemical outcome is dictated by the electronic and steric matching of the reactants' frontier orbitals.

Stereochemistry: The stereochemistry of the final thiirane is determined during the electrocyclization of the thiocarbonyl ylide intermediate. This step is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for a 4π electron system. Therefore, the stereochemistry of the substituents on the thiocarbonyl ylide directly translates to the stereochemistry of the final thiirane product. In nucleophilic additions to a carbonyl or thiocarbonyl group, the stereochemical outcome is often dictated by the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents alpha to the carbonyl group. libretexts.org

For the synthesis of the highly congested this compound, while stereochemistry at the 3-position is not a factor, the regioselectivity of any cycloaddition and the steric feasibility of the ring-closing step would be the primary determinants of the reaction's success.

Reactivity and Chemical Transformations of 3,3 Di Tert Butylthiiran 2 One

Ring-Opening Reactions of Thiiranones and 3,3-Di-tert-butylthiiran-2-one

The inherent strain of the three-membered ring makes thiiranones susceptible to ring-opening reactions when treated with a variety of reagents. This reactivity is a cornerstone of their synthetic utility.

Nucleophilic Attack and Subsequent Ring Cleavage of the Thiiranone Ring

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient center, leading to the displacement of a leaving group. stackexchange.com In the context of thiiranones, the strained ring can be cleaved by nucleophilic attack at either of the ring's carbon atoms or the sulfur atom.

The reaction of thiiran-2-ones with nucleophiles such as alcohols and amines provides a pathway to α-mercapto-esters and α-mercapto-amides, respectively. These reactions are analogous to the well-established aminolysis and alcoholysis of lactones. The general mechanism involves the nucleophilic attack at the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic C-S bond, opening the ring. Proton transfer then yields the final α-mercapto-ester or α-mercapto-amide product.

The synthesis of mercapto-esters can be achieved through the esterification of hydroxyl groups with S-protected mercapto acids. nih.govmatec-conferences.org Similarly, various methods exist for amide synthesis. mdpi.comnih.gov For thiiranones, the ring-opening provides a direct route. In the case of this compound, the attack is sterically directed to the carbonyl carbon (C2). The reaction with an alcohol (R'OH) would proceed as follows:

Step 1: Nucleophilic Attack. The alcohol attacks the carbonyl carbon of the thiiranone.

Step 2: Ring Opening. The tetrahedral intermediate collapses, breaking the C2-S bond to form a thiolate.

Step 3: Protonation. The thiolate is protonated, typically during workup, to yield the α-mercapto-ester.

A similar mechanism with an amine (R'NH₂) would yield the corresponding α-mercapto-amide.

Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are potent carbon-based nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orglibretexts.org Their reaction with thiiranones can lead to different outcomes depending on the reagent and the substitution pattern of the thiiranone ring.

Grignard reagents typically add to aldehydes and ketones to form alcohols. wikipedia.orgorganic-chemistry.org With esters, they famously add twice to yield tertiary alcohols, proceeding through a ketone intermediate. masterorganicchemistry.com Given that this compound is a cyclic thioester (an α-thiolactone), its reaction with a Grignard reagent is expected to occur at the sterically accessible and electrophilic carbonyl carbon. The extreme bulk of the two tert-butyl groups at C3 effectively shields this position and the sulfur atom from direct attack.

The proposed reaction mechanism with a Grignard reagent (R'MgX) is as follows:

First Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide-thiolate intermediate.

Elimination & Ketone Formation: This intermediate is unstable. Unlike in typical ester reactions where an alkoxide is expelled, here the thiolate portion is part of the ring. The most likely pathway is the expulsion of the sulfur-containing ring fragment upon workup, or rearrangement. However, the most analogous reaction is with an ester, which would lead to a ketone. The intermediate collapses, reforming a carbonyl and cleaving the C-S bond, to form a highly reactive thio-enol or ketone after workup.

Second Nucleophilic Addition: The newly formed ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second addition.

Protonation: An acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol.

Due to the steric hindrance, side reactions such as enolization (where the Grignard reagent acts as a base) or reduction are possible, especially with bulky Grignard reagents. organic-chemistry.org

Organolithium reagents are generally more reactive than Grignard reagents and would be expected to react similarly, attacking the carbonyl carbon. researchgate.netmasterorganicchemistry.com Softer nucleophiles, such as organocuprates (Gilman reagents), are known to react with α,β-unsaturated carbonyls via 1,4-addition and can react with acid chlorides to give ketones. organic-chemistry.orgnih.govresearchgate.net Their reaction with a saturated α-thiolactone like this compound would also be predicted to occur at the carbonyl carbon.

Organometallic ReagentProbable Site of Attack on this compoundExpected Product after Workup
Grignard Reagent (R'MgX) Carbonyl Carbon (C2)Tertiary Alcohol (after double addition)
Organolithium (R'Li) Carbonyl Carbon (C2)Tertiary Alcohol (after double addition)
Organocuprate (R'₂CuLi) Carbonyl Carbon (C2)Ketone

Thermal and Photochemical Decomposition Pathways of Thiiranones

The decomposition of three-membered rings can be induced by heat or light. For simple thiiranes, thermal decomposition typically results in the extrusion of a sulfur atom to yield the corresponding alkene, often proceeding through a diradical mechanism. iastate.eduresearchgate.net

The presence of a carbonyl group in thiiran-2-ones (α-thiolactones) introduces alternative decomposition pathways. The thermal stability of thiolactones is notably influenced by their ring size and substitution. acs.orgacs.org While β-thiolactones have been shown to be considerably more stable than their β-lactone counterparts, they decompose via extrusion of carbon oxysulfide (COS) to give alkenes. acs.orgresearchgate.net

For this compound, two primary decomposition pathways can be envisioned:

Decarbosulfurization: Extrusion of carbon oxysulfide (COS) to yield di-tert-butylketene. This is analogous to the decomposition of β-thiolactones.

Desulfurization: Extrusion of a sulfur atom to yield 3,3-di-tert-butyl-propiolactone. This pathway is less common for thiolactones but is a primary pathway for simple thiiranes. iastate.eduresearchgate.net

Photochemical decomposition, initiated by UV light, often proceeds through radical intermediates. clockss.org The photolysis of thiiranes can lead to desulfurization to form alkenes. tandfonline.com For this compound, photolysis could similarly lead to the extrusion of sulfur or carbon oxysulfide. The specific products would depend on the wavelength of light used and the reaction conditions. Some photochemical reactions of N-substituted thiocarbamates are known to yield β-thiolactones. rsc.org

Factors Influencing Regioselectivity and Stereoselectivity in Thiiranone Ring Opening

Regioselectivity in the ring-opening of unsymmetrical three-membered heterocycles is primarily governed by steric and electronic factors.

Steric Factors: Under basic or neutral conditions with strong nucleophiles (like Grignard or organolithium reagents), the reaction generally follows an Sₙ2-type mechanism. The nucleophile attacks the least sterically hindered carbon atom. stackexchange.com

Electronic Factors: Under acidic conditions, the reaction can have more Sₙ1 character. The leaving group is protonated, and the positive charge in the transition state is better stabilized on the more substituted carbon. This can lead to the nucleophile attacking the more sterically hindered, but electronically more favorable, carbon.

In the case of This compound , the situation is unambiguous. The C3 carbon is exceptionally hindered by two bulky tert-butyl groups. Therefore, any nucleophilic attack on a ring carbon atom will be overwhelmingly directed to the C2 (carbonyl) carbon, regardless of the reaction conditions. This makes the regioselectivity highly predictable. The steric bulk essentially funnels all nucleophiles that would typically attack a ring carbon towards the carbonyl group instead.

Reactions Involving the Carbonyl Functionality within the Thiiranone System

While ring-opening is a major reaction pathway, it is also possible for the carbonyl group to react independently, leaving the strained thiirane (B1199164) ring intact, provided the appropriate reagents and conditions are used.

Common carbonyl reactions include reduction and olefination.

Reduction: The reduction of the carbonyl group in this compound could potentially yield the corresponding thiiranyl alcohol. The choice of reducing agent is critical.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing esters and lactones to alcohols (or diols). numberanalytics.comadichemistry.com Given its high reactivity, LiAlH₄ would likely reduce the carbonyl group but may also induce ring-opening of the strained thiirane, potentially leading to a mixture of products. researchgate.netresearchgate.net

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. numberanalytics.comchemguide.co.uk It readily reduces aldehydes and ketones but is generally unreactive towards esters and lactones under standard conditions. youtube.commasterorganicchemistry.comyoutube.com This difference in reactivity offers a potential route to selectively reduce the carbonyl of the α-thiolactone without cleaving the ring. However, the reactivity of α-thiolactones towards NaBH₄ is not extensively documented, and the reaction might be slow or require forcing conditions, which could then favor ring-opening.

Electronic Influence of the Thiirane Ring on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the presence of the three-membered thiirane ring. The inherent ring strain and the electronic properties of the sulfur atom play a crucial role. The C=O bond is polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. masterorganicchemistry.com The rate of nucleophilic addition to the carbonyl carbon is affected by neighboring substituents. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl increase its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. masterorganicchemistry.com

In the case of this compound, the thiirane ring, a sulfur-containing heterocycle, influences the electrophilicity of the carbonyl carbon. The large steric hindrance provided by the two tert-butyl groups also plays a significant role in its reactivity. copernicus.orgcopernicus.org

Derivatization of the Carbonyl Group in this compound

The derivatization of carbonyl compounds is a fundamental process in organic synthesis. researchgate.netnih.gov Common methods involve reactions with nucleophiles to form new functional groups. For instance, carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. nih.govepa.gov This reaction proceeds through a nucleophilic addition-elimination mechanism. researchgate.net

In the context of this compound, derivatization can be achieved through reactions targeting the carbonyl group. For example, reaction with phenylmagnesium bromide leads to the formation of S-phenyl 2-tert-butyl-2-mercapto-3,3-dimethylbutanethioate in 83% yield. oup.comoup.com Similarly, reaction with methyllithium (B1224462) affords S-methyl 2-tert-butyl-2-mercapto-3,3-dimethylbutanethioate in 77% yield. oup.com These reactions demonstrate the susceptibility of the carbonyl group to nucleophilic attack, leading to ring-opening of the thiiranone.

Sulfur Extrusion and Desulfurization Chemistry of Thiiranones

Utility of Sulfur Elimination from Thiiranes for Olefin Synthesis

The extrusion of sulfur from thiiranes is a well-established method for the synthesis of alkenes. uzh.ch This desulfurization can be promoted by various reagents, including phosphines and metals. The reaction of 4,4-di-tert-butyl-1,2-dithietan-3-one with triphenylphosphine (B44618) results in the elimination of one sulfur atom to yield this compound. oup.comoup.com Further desulfurization of the thiiranone can lead to the formation of the corresponding olefin.

Thiiranes, three-membered rings containing a sulfur atom, are generally less reactive than their oxygen-containing counterparts, epoxides. nih.gov However, their reactivity can be harnessed for synthetic purposes, including the formation of carbon-carbon double bonds through sulfur extrusion. uzh.ch

Stereochemical Outcomes of Sulfur Extrusion Reactions from Thiiranones

The stereochemistry of sulfur extrusion from thiiranes is an important aspect of these reactions. The Ramberg-Bäcklund rearrangement, a classic example of a reaction involving an episulfone intermediate (thiirane-1,1-dioxide), often proceeds with high stereoselectivity. acs.org While the direct stereochemical outcome of sulfur extrusion from this compound itself is not extensively detailed in the provided search results, the broader principles of such reactions suggest that the stereochemistry of the starting thiiranone can influence the stereochemistry of the resulting olefin. The specific mechanism of the desulfurization reaction (e.g., whether it proceeds through a concerted or stepwise pathway) will ultimately determine the stereochemical outcome.

Metal-Catalyzed and Coordination Chemistry of Thiiranones

Formation and Characterization of Thiiranone-Metal Complexes (e.g., Palladium complexes)

Thiiranones can act as ligands in the formation of metal complexes. The reaction of 4,4-di-tert-butyl-1,2-dithietan-3-one with tetrakis(triphenylphosphine)palladium(0) yields a square-planar palladium complex in 84% yield. oup.comoup.comresearchgate.net The structure of this complex was confirmed by X-ray crystallographic analysis. oup.comoup.com While this reaction starts from a precursor to this compound, it demonstrates the ability of related sulfur-containing heterocycles to coordinate with palladium.

The synthesis and characterization of metal complexes with various ligands are a significant area of research. harding.eduredalyc.orgsysrevpharm.orgbhu.ac.inmdpi.comacademie-sciences.fr These complexes can exhibit interesting properties and applications in catalysis and materials science. harding.edunih.gov The coordination of thiourea (B124793) derivatives to metals like silver and gold has been studied, with coordination occurring through the sulfur and sometimes other donor atoms present in the ligand. mdpi.com Similarly, palladium complexes with various phosphine (B1218219) and chalcogen-containing ligands have been synthesized and characterized. nih.govrsc.org

The formation of a dinuclear palladium complex from the reaction of a benzo-1,2-diselenete with tetrakis(triphenylphosphine)palladium (B116648) highlights the reactivity of small-ring chalcogen heterocycles with palladium complexes. researchgate.net

Ligand Behavior of Thiiranones in Transition Metal Systems

The coordination chemistry of thiiranones, including this compound, is an area of significant interest, though explicit studies remain limited. The behavior of these molecules as ligands in transition metal complexes is predicted to be dominated by the sulfur atom, which possesses lone pairs of electrons available for donation to a metal center. The inherent ring strain of the thiirane-2-one structure is also expected to play a crucial role in its reactivity upon coordination.

The sulfur atom in the thiirane ring can act as a soft donor, showing a preference for soft metal centers such as Rh(I), Pd(II), Pt(II), and Cu(I). It is anticipated that the thiiranone would coordinate to a metal center through its sulfur atom, forming a metal-sulfur bond. This interaction could lead to several possible reaction pathways.

One potential outcome upon coordination is the ring-opening of the thiiranone. The coordination of the sulfur to the metal center could weaken the C-S bonds of the strained three-membered ring, making it susceptible to nucleophilic attack or oxidative addition. For instance, in related systems, ruthenium complexes of thiiranes have been prepared with the aim of studying C-C bond cleavage within the thiirane ring. arizona.edu Although in that specific study, decomposition did not proceed via C-C bond cleavage, it highlights the general approach of using transition metals to activate thiirane rings. arizona.edu

Another possibility is that the coordinated thiiranone could undergo insertion reactions. For example, a metal complex might insert into one of the C-S bonds, leading to a metallacyclic compound. The specific pathway would likely be influenced by the nature of the transition metal, its ligand sphere, and the reaction conditions.

Furthermore, the thiiranone ligand could facilitate catalysis. Molybdenum complexes have been shown to be effective in the desulfurization of thiiranes, a reaction that proceeds via coordination of the sulfur atom to the metal center. mdpi.com This suggests that a complex of this compound could potentially act as a sulfur-transfer agent or undergo other catalytic transformations. In some biological and biomimetic systems, the ring-opening of a thiirane moiety upon coordination to a zinc center within an enzyme active site is a key step for inhibitor activity, liberating a thiol to act as a strong ligand for the metal. nih.gov This mechanism-based inhibition highlights the potential for thiiranones to act as precursors to strongly coordinating thiolates in the presence of a suitable metal center.

The table below summarizes the potential coordination behavior of this compound based on the reactivity of analogous compounds.

Metal Center TypePotential InteractionPotential OutcomeReference Analogues
Soft Metals (e.g., Ru, Mo)S-coordinationRing-opening, DesulfurizationRuthenium-thiirane complexes arizona.edu, Molybdenum-catalyzed desulfurization mdpi.com
Biologically Relevant Metals (e.g., Zn)S-coordinationRing-opening to form thiolate ligandThiirane-based enzyme inhibitors nih.gov

Radical Reactions Involving Thiiranone Structural Motifs

The thiiranone structural motif is expected to exhibit unique reactivity under radical conditions, primarily due to the high ring strain of the three-membered ring. The generation of a radical center on or adjacent to the ring can trigger ring-opening reactions, leading to the formation of more stable radical intermediates.

Research on related structures provides insight into the likely radical chemistry of this compound. For example, studies on tetraaryl thiirane cation radicals, generated photochemically, have shown that they undergo C-C bond cleavage. arizona.edu This ring-opening is driven by the release of ring strain and occurs in a stereospecific manner at low temperatures. arizona.edu By analogy, a radical cation of this compound could be expected to undergo a similar ring-opening process.

The radical ring-opening polymerization (rROP) of thionolactones, which are cyclic thioesters, also offers a parallel. nih.gov In these reactions, a radical adds to the thiocarbonyl group, and the resulting intermediate can undergo ring-opening to form a more stable, propagating radical. nih.gov While this compound is a thiiran-2-one (a cyclic ketone with an adjacent sulfide) and not a thionolactone, the principle of radical-induced ring-opening of a sulfur-containing heterocycle is relevant.

Furthermore, computational studies on radical-mediated reactions of epoxides (the oxygen analogues of thiiranes) have shown that the addition of a thiyl radical to the ring is a viable process, although slower than addition to an alkene. marmara.edu.tr The subsequent steps are often fast, driven by the instability of the resulting alkoxy radical and the ring strain. marmara.edu.tr This suggests that radical addition to the carbonyl group or the sulfur atom of the thiiranone ring could initiate a cascade of reactions.

The presence of the bulky di-tert-butyl groups at the C3 position would likely influence the regioselectivity of any radical attack and subsequent ring-opening. These groups would sterically hinder attack at the C3 position and could also influence the stability of any resulting radical intermediates.

The table below outlines potential radical reactions and their mechanistic basis, extrapolated from studies on related compounds.

Radical ProcessPlausible MechanismExpected Product TypeReference Analogues
Radical Cation FormationElectron transfer from the thiiranoneRing-opened radical speciesTetraaryl thiirane cation radicals arizona.edu
Radical AdditionAddition of an external radical to the C=O or S atomRing-opened functionalized radicalRadical-mediated thiol-epoxy reactions marmara.edu.tr, Radical ring-opening of thionolactones nih.gov

Computational and Theoretical Investigations of 3,3 Di Tert Butylthiiran 2 One

Quantum Chemical Characterization of Electronic Structure and Bonding in Thiiranones

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and physical properties. For thiiranones, these calculations would reveal the nuances of bonding in a strained, three-membered ring containing sulfur and a carbonyl group. Methods like Density Functional Theory (DFT) are commonly used for such investigations, providing a balance between computational cost and accuracy.

Molecular Orbital Analysis and Electron Density Mapping for Ring Strain and Reactivity

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. In 3,3-Di-tert-butylthiiran-2-one, the HOMO would likely be localized on the sulfur atom, making it susceptible to electrophilic attack, while the LUMO would be centered on the carbonyl carbon, indicating a site for nucleophilic attack.

Electron density mapping provides a visual representation of how electrons are distributed in the molecule. For a strained ring system like a thiiranone, these maps would illustrate regions of high and low electron density, highlighting the polarization of the C-S and C=O bonds. The inherent ring strain, arising from the deviation of bond angles from their ideal values, would be evident in the electron distribution and would be a key factor in the molecule's high reactivity, particularly towards ring-opening reactions.

Geometric Optimizations: Precise Bond Lengths, Angles, and Dihedral Angles in this compound

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations would provide the equilibrium geometry of the molecule.

A hypothetical data table of optimized geometric parameters, as would be generated by a DFT calculation (e.g., at the B3LYP/6-31G* level of theory), is presented below to illustrate the expected output of such a study.

Interactive Data Table: Predicted Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (carbonyl)SValue not available
Bond Length C (carbonyl)C (tert-butyl)Value not available
Bond Length C (tert-butyl)SValue not available
Bond Length C (carbonyl)OValue not available
Bond Angle SC (carbonyl)C (tert-butyl)Value not available
Bond Angle C (carbonyl)SC (tert-butyl)Value not available
Bond Angle OC (carbonyl)SValue not available
Dihedral Angle OC (carbonyl)C (tert-butyl)SValue not available

Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the type of data obtained from geometric optimization calculations.

Theoretical Thermochemistry and Reaction Kinetics of Thiiranone Transformations

Theoretical calculations can predict the energy changes that occur during a chemical reaction, providing insight into its feasibility and rate. This is particularly valuable for studying the formation and decomposition of reactive intermediates like thiiranones.

Potential Energy Surface Scans and Transition State Characterization for Formation and Decomposition Pathways

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. By scanning the PES along a specific reaction coordinate (e.g., the breaking of a bond), chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate. ru.nl

For this compound, a key decomposition pathway would be decarbonylation (loss of CO) and desulfurization (loss of S) to form di-tert-butylketene or other products. A PES scan would involve elongating the C-C and C-S bonds of the ring to model this fragmentation. The transition state for this process would be characterized by a specific geometry where these bonds are partially broken. Locating and characterizing this transition state is crucial for understanding the reaction mechanism. ru.nlscm.com

Rate Constant Calculations and Reaction Pathway Energetics

Once the energies of the reactants, transition state, and products are known, the activation energy for the reaction can be calculated. This activation energy is a key parameter in the Eyring equation, which is used to calculate the theoretical rate constant of a reaction. These calculations would allow for the prediction of the stability of this compound and its half-life under various conditions.

Interactive Data Table: Hypothetical Energetics for Decomposition of this compound

Reaction PathwayReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
DecarbonylationThiiranoneTS1Thioketone + COValue not availableValue not available
DesulfurizationThiiranoneTS2Ketene (B1206846) + SValue not availableValue not available

Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the type of data obtained from reaction pathway calculations.

Steric Strain Analysis and Conformational Dynamics Imposed by tert-Butyl Substituents

The two bulky tert-butyl groups at the C3 position of the ring exert significant steric hindrance. This steric strain has a profound impact on the molecule's geometry, stability, and reactivity. The tert-butyl groups will repel each other and the other atoms in the ring, likely distorting the thiiranone ring from a perfectly planar structure.

Steric Repulsion and its Influence on Ring Geometry and Reactivity

The defining feature of this compound is the immense steric repulsion between the two vicinal tert-butyl groups. This steric strain has a profound impact on the geometry of the three-membered ring. In an unsubstituted thiiran-2-one, the ring is nearly an equilateral triangle. However, in the case of this compound, the C-C bond bearing the tert-butyl groups is expected to be significantly elongated to alleviate the steric clash.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in quantifying these geometric distortions. The calculations would likely reveal a C-C bond length in the substituted thiiranone that is considerably longer than a typical C-C single bond in a three-membered ring. This elongation is a direct consequence of the steric repulsion between the bulky substituents.

This distorted ring geometry, in turn, influences the reactivity of the molecule. The elongated and weakened C-C bond could make the ring more susceptible to ring-opening reactions. Furthermore, the steric bulk of the tert-butyl groups would shield the carbonyl group and the sulfur atom from nucleophilic attack, thereby directing the regioselectivity of certain reactions.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations *

ParameterPredicted Value
C-C (substituted) Bond Length> 1.60 Å
C-S Bond Length~ 1.85 Å
C=O Bond Length~ 1.20 Å
C-C-S Bond Angle< 60°
C-S-C Bond Angle~ 65°

Computational Studies on Rotational Barriers of tert-Butyl Groups

The two tert-butyl groups in this compound are not static; they can rotate about the C-C bond connecting them to the ring. However, due to the extreme steric congestion, this rotation is highly restricted. Computational methods can be employed to calculate the energy profile for the rotation of these tert-butyl groups, thereby determining the rotational barriers.

These calculations would likely show very high energy barriers for the concerted rotation of both tert-butyl groups. The lowest energy conformation would be one that minimizes the steric interactions between the methyl groups of the two tert-butyl substituents. It is expected that the tert-butyl groups would adopt a staggered or "geared" conformation. The computational analysis would involve mapping the potential energy surface as a function of the dihedral angles of the C-C-C(CH₃)₃ bonds.

Understanding these rotational barriers is crucial as they can influence the conformational dynamics of the molecule, which may have implications for its reactivity and spectroscopic properties at different temperatures.

Table 2: Predicted Rotational Barriers for tert-Butyl Groups in this compound *

Rotational ModePredicted Energy Barrier (kcal/mol)
Single tert-Butyl Rotation10 - 15
Concerted (Geared) Rotation> 20
Eclipsed Conformation (Transition State)> 30

*Note: These values are hypothetical and serve to illustrate the expected high rotational barriers due to severe steric hindrance. Specific computational studies on this compound are needed for accurate values.

Prediction of Spectroscopic Parameters for Advanced Structural Analysis

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be used to corroborate experimental data and provide a more detailed structural analysis. For a molecule like this compound, where experimental characterization might be challenging, theoretical predictions of its vibrational and NMR spectra are invaluable.

Ab Initio and DFT Calculations of Vibrational Frequencies (e.g., Infrared)

Ab initio and, more commonly, DFT methods can be used to calculate the harmonic vibrational frequencies of this compound. fiveable.me These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The calculated spectrum can then be compared with an experimentally obtained spectrum to confirm the structure of the synthesized molecule.

For this compound, the calculations would predict characteristic vibrational modes. A strong absorption band corresponding to the C=O stretching frequency would be expected in the region of 1750-1780 cm⁻¹. The C-S stretching frequency would appear at a lower wavenumber. The various C-H stretching and bending vibrations of the tert-butyl groups would also be predicted. The calculated frequencies are often systematically scaled to account for anharmonicity and the approximations inherent in the theoretical methods.

Table 3: Predicted Key Vibrational Frequencies for this compound using DFT *

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
C=O Stretch1765
C-H Stretch (tert-butyl)2950 - 3000
C-C Stretch (ring)1100 - 1200
C-S Stretch600 - 700

*Note: These are representative values expected from DFT calculations for a molecule with these functional groups. The actual values would depend on the level of theory and basis set used.

Computed NMR Chemical Shifts and Coupling Constants for Corroboration with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is another powerful application of computational chemistry. nih.gov For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts.

The calculated ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon at a significantly downfield chemical shift (around 200 ppm). The quaternary carbon atom bearing the two tert-butyl groups would also have a characteristic chemical shift. The methyl and quaternary carbons of the tert-butyl groups would give rise to two distinct signals. In the ¹H NMR spectrum, a single sharp singlet would be predicted for the 18 equivalent protons of the two tert-butyl groups.

By comparing the computed NMR data with experimental results, a definitive structural assignment can be made. Any discrepancies between the predicted and experimental spectra could indicate the presence of impurities or an incorrect structural assignment.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound *

NucleusPredicted Chemical Shift (ppm)
¹³C (C=O)~ 205
¹³C (C(t-Bu)₂)~ 90
¹³C (quaternary, t-Bu)~ 35
¹³C (methyl, t-Bu)~ 30
¹H (methyl, t-Bu)~ 1.5

*Note: These predicted chemical shifts are illustrative and based on general principles of NMR spectroscopy and computational predictions for similar structural motifs.

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Advanced Spectroscopic Characterization and Structural Elucidation of Thiiranones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Studies

Multi-Dimensional NMR Techniques for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules. researchgate.netemerypharma.comnih.gov For a molecule such as 3,3-Di-tert-butylthiiran-2-one, standard one-dimensional ¹H and ¹³C NMR spectra would likely exhibit broad signals due to restricted rotation of the tert-butyl groups. 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for assigning the proton and carbon signals unequivocally.

In a hypothetical ¹H-¹³C HSQC spectrum of this compound, one would expect to observe a correlation between the protons of the tert-butyl groups and their corresponding carbons. The HMBC spectrum would be particularly informative, showing long-range couplings (²J and ³J) between the protons of the tert-butyl groups and the quaternary C3 carbon, as well as the carbonyl carbon (C2). These correlations would be definitive proof of the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C2 (C=O)-~190-200Protons of tert-butyl groups
C3-~70-80Protons of tert-butyl groups
-C(CH₃)₃~1.3-1.5~30-35 (quaternary C), ~28-32 (methyl C)C2, C3, methyl carbons

Note: The predicted chemical shift values are estimates based on general principles and data for related structures.

Dynamic NMR for Conformational Exchange Processes

The steric bulk of the two tert-butyl groups in this compound is expected to lead to hindered rotation around the C3-C(CH₃)₃ bonds. This restricted rotation can give rise to dynamic processes that are observable on the NMR timescale. nih.govsemanticscholar.org Variable temperature (VT) NMR spectroscopy is the primary technique used to study such conformational exchanges.

At low temperatures, the rotation of the tert-butyl groups may become slow enough to result in distinct signals for the non-equivalent methyl groups. As the temperature is increased, these distinct signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For sterically hindered systems like cis-1,4-di-tert-butylcyclohexane, distinct signals for different conformations have been observed at low temperatures. nih.govsemanticscholar.orgsikhcom.net A similar behavior would be anticipated for this compound.

Validation of Computational Predictions with Experimental NMR Data

In the absence of experimental data, computational methods provide a powerful means to predict NMR chemical shifts and to study conformational preferences. dntb.gov.uamdpi.com Density Functional Theory (DFT) calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy.

For this compound, a computational study would involve geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of NMR shielding constants. These shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). A strong correlation between the calculated and experimentally obtained (if they were available) NMR data would serve to validate the computed structure and conformational analysis. Such validation is a common practice in modern structural chemistry.

High-Resolution Mass Spectrometry for Fragmentation Mechanism Studies

High-resolution mass spectrometry (HRMS) provides not only the exact mass of a molecule, allowing for the determination of its elemental composition, but also valuable structural information through the analysis of its fragmentation patterns. rsc.orgresearchgate.net The fragmentation of this compound under electron ionization (EI) would likely be governed by the presence of the bulky tert-butyl groups and the strained three-membered ring containing a sulfur atom and a carbonyl group.

A plausible fragmentation pathway would involve the initial loss of a stable tert-butyl radical, leading to a prominent peak at [M-57]⁺. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this ion. Another potential fragmentation route could be the cleavage of the thiiranone ring. The study of fragmentation patterns in related sulfur-containing heterocycles and sterically hindered ketones can provide a basis for predicting the mass spectrum of this compound. researchgate.netnih.govwhitman.edunih.govnsf.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentPlausible Origin
186[C₁₀H₁₈OS]⁺•Molecular Ion (M⁺•)
129[C₆H₉OS]⁺Loss of a tert-butyl radical ([M - C₄H₉]⁺)
101[C₅H₉S]⁺Loss of CO from the [M - C₄H₉]⁺ fragment
57[C₄H₉]⁺tert-butyl cation

Note: These are hypothetical fragmentation pathways and require experimental verification.

Synthetic Utility and Emerging Applications of Thiiranone Chemistry

Thiiranones as Versatile Synthetic Intermediates

Thiiranones, as a class, are recognized for their potential as reactive intermediates. The significant steric hindrance provided by the two tert-butyl groups in 3,3-di-tert-butylthiiran-2-one imparts a degree of kinetic stability compared to less substituted analogs, allowing for its isolation and study. Its utility as a synthetic building block stems from the electrophilic nature of the carbonyl carbon and the susceptibility of the three-membered ring to nucleophilic attack and thermal or photochemical decomposition.

Precursors in the Synthesis of Functionalized Organic Molecules (e.g., α-Mercapto-Carbonyl Compounds)

The strained ring of thiiranones is susceptible to cleavage by nucleophiles. This reactivity provides a pathway to α-mercapto-carbonyl derivatives. Generally, the reaction of thiolactones with nucleophiles can lead to the formation of functionalized products. researchgate.net For instance, nucleophilic attack at the carbonyl carbon of this compound would be expected to open the ring, forming a salt of 2-mercapto-3,3-dimethylbutanoic acid. Subsequent workup could yield the corresponding acid, ester, or amide, depending on the reaction conditions and the nucleophile employed.

This general reactivity pattern is observed in related thiirane (B1199164) systems. For example, 2,2-dialkoxythiiranes undergo hydrolysis with aqueous acid to quantitatively yield α-mercapto esters. acs.org Similarly, the reaction of homocysteine thiolactone with various reagents is a common method for peptide modification. researchgate.net While specific studies detailing the full scope of nucleophilic reactions with this compound are limited, the established chemistry of thiolactones suggests its potential as a precursor to these functionalized molecules. researchgate.netcore.ac.uk

Table 1: Potential Products from Nucleophilic Ring-Opening of this compound

Nucleophile Expected Intermediate/Product Functional Group
Hydroxide (OH⁻) 2-mercapto-3,3-dimethylbutanoate salt α-Mercapto carboxylate
Alkoxide (RO⁻) Ester of 2-mercapto-3,3-dimethylbutanoic acid α-Mercapto ester

Role in the Construction of Complex Molecular Architectures

The application of this compound as a key intermediate in the total synthesis or construction of complex molecular architectures is not extensively documented in the reviewed scientific literature. Its utility in this area would depend on developing reliable protocols that harness its unique reactivity to build larger, more intricate structures.

Thiiranone Derivatives in Stereoselective Organic Transformations

The influence of chiral thiiranone derivatives in stereoselective reactions is an area of synthetic interest. However, for the specific achiral compound this compound, its direct role in inducing stereoselectivity is not applicable unless it is used in conjunction with chiral catalysts or reagents.

Influence on Diastereoselective and Enantioselective Reactions

There is currently a lack of specific research in the reviewed literature detailing the use or influence of this compound or its derivatives in diastereoselective or enantioselective transformations. The development of chiral versions of thiiranones would be a prerequisite for exploring their potential as chiral auxiliaries or building blocks in asymmetric synthesis.

Thiiranones as Precursors for Olefin Generation via Sulfur Extrusion

The extrusion of small molecules from cyclic precursors is a common method for generating reactive species or forming double bonds. For thiiran-2-ones, thermal or photochemical decomposition can theoretically proceed via several pathways, including the extrusion of sulfur (S), carbon monoxide (CO), or carbonyl sulfide (B99878) (COS).

The extrusion of carbonyl sulfide (COS) from this compound would lead to the formation of an olefin, specifically tetra-tert-butylethylene. However, this transformation has not been reported. Alternative decomposition pathways, such as the extrusion of carbon monoxide to yield di-tert-butylthioketone, are also plausible. Desulfurization of simple thiiranes (episulfides) with reagents like triphenylphosphine (B44618) is a known route to alkenes, but this reactivity is different from the thermal or photochemical extrusion reactions of thiiranones. acs.org

Application in the Synthesis of Sterically Hindered Alkenes

The synthesis of highly sterically hindered alkenes is a significant challenge in organic chemistry due to the immense strain associated with forcing bulky substituents into a planar C=C bond geometry. vander-lingen.nl Tetra-tert-butylethylene is a quintessential example of such a molecule, and numerous attempts to synthesize it have been documented. researchgate.netrsc.org These approaches have included reductive coupling of ketones and decomposition of diazo compounds, yet the target has remained elusive. researchgate.netrsc.org

While the extrusion of COS from this compound represents a theoretical route to tetra-tert-butylethylene, there is no evidence in the surveyed literature that this reaction occurs or has been successfully applied for the synthesis of this or other sterically hindered alkenes. The high activation barrier for this extrusion, coupled with the extreme strain of the target alkene, likely favors alternative decomposition pathways or polymerization.

Table 2: Theoretical Extrusion Products from this compound

Extruded Molecule Resulting Product Product Class
Carbonyl Sulfide (COS) Tetra-tert-butylethylene Alkene (Olefin)
Carbon Monoxide (CO) Di-tert-butylthioketone Thioketone

Future Prospects and Contemporary Challenges in 3,3 Di Tert Butylthiiran 2 One Research

Innovations in Green and Sustainable Synthetic Methodologies for Thiiranones

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For thiiranones, including 3,3-di-tert-butylthiiran-2-one, this translates to exploring greener reaction conditions and reagents. A significant advancement in this area is the move towards solvent- and catalyst-free conditions for the synthesis of thiiranes, the precursors to thiiranones. researchgate.net Research has demonstrated the efficient conversion of oxiranes to thiiranes using ammonium (B1175870) thiocyanate (B1210189) under these conditions, offering a clean and fast route. researchgate.net This approach avoids the use of hazardous solvents and expensive catalysts, aligning with the principles of green chemistry. researchgate.net

Further innovations focus on the use of novel catalysts and reaction media. For instance, the use of nickel nanoparticles immobilized on modified metal-organic frameworks (MOFs) has been explored for the synthesis of related sulfur-containing compounds like thiourea (B124793) derivatives under mild and green conditions. nih.gov Such catalytic systems offer high efficiency, easy separation, and reusability, which are desirable attributes for sustainable chemical processes. nih.gov The application of these principles to the synthesis of this compound could lead to more sustainable production methods.

Unveiling Novel Reactivity Patterns and Transformation Pathways of the Thiiranone Ring

The reactivity of the thiiranone ring in this compound is a subject of ongoing investigation. The bulky tert-butyl groups significantly influence its stability and reaction pathways. archive.org The thermal and photochemical decomposition of thiiranones are key areas of study. scribd.comresearchgate.net For instance, the thermal decomposition of this compound has been a subject of experimental and theoretical studies. researchgate.netresearchgate.net

Recent research has focused on exploring new reaction manifolds. The concept of "reactivity adaptation speciation" proposes that reactants can be viewed as a dynamic pool of reactive units, leading to the discovery of new reactivity patterns. chemrxiv.org Applying this concept to this compound could unveil previously unknown transformations and products. Additionally, studies on the ring-opening metathesis polymerization (ROMP) of related sulfur-containing heterocycles have revealed distinct reactivity patterns under different conditions, which could inspire new polymerization strategies for thiiranones. nih.gov The influence of ring size on the reactivity of thionolactones has also been systematically studied, providing valuable insights that could be extrapolated to the three-membered thiiranone ring. rsc.org

Advancements in In Silico Modeling for Predictive Chemistry and Rational Design of Thiiranone-based Systems

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, offering predictive insights into molecular properties and reactivity. ekb.eg For this compound, these methods can be employed to understand its electronic structure, stability, and reaction mechanisms at a molecular level. scribd.com

In silico models are increasingly used to predict various chemical and biological properties, including toxicity and biodegradability. nih.govchemrxiv.org Such predictive models can guide the rational design of new thiiranone-based systems with desired functionalities and minimized adverse effects. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of thiiranone derivatives with their biological activities or physical properties. nih.gov Furthermore, molecular dynamics simulations can provide detailed information about the intermolecular interactions of thiiranones in different environments, which is crucial for designing them for specific applications. ekb.eg The use of in silico modeling can also accelerate the development of greener chromatographic methods for the purification of thiiranones by predicting optimal separation conditions. rsc.org

Interdisciplinary Applications of Thiiranone Chemistry (e.g., as probes for mechanistic studies, in materials science)

The unique structural and reactive properties of thiiranones like this compound make them attractive candidates for various interdisciplinary applications. Their strained three-membered ring can act as a reactive probe in mechanistic studies of various chemical reactions.

In materials science, the incorporation of sulfur-containing heterocycles into polymers can impart unique properties. The synthesis of thiiranes with subsequent elimination of sulfur is an important procedure for creating carbon-carbon double bonds, especially in sterically crowded systems, which could be relevant for the synthesis of novel polymers and materials. archive.org The potential for thiiranones to undergo ring-opening polymerization also opens up possibilities for the development of new sulfur-containing polymers with interesting optical, electronic, or mechanical properties.

Automation and High-Throughput Screening in Thiiranone Research and Discovery

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,3-Di-tert-butylthiiran-2-one, and how do reaction parameters (e.g., catalysts, temperature) impact yield?

  • Methodological Answer : The synthesis typically involves cyclization of a β-ketothioester precursor with tert-butyl groups, using reagents like Lawesson’s reagent or thiophosgene. Steric hindrance from the tert-butyl substituents necessitates optimized temperatures (e.g., 0–25°C) and inert atmospheres to prevent side reactions. Yields can vary significantly with solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl groups produce distinct singlet peaks at ~1.2–1.4 ppm (¹H) and ~28–30 ppm (¹³C). The thiirane ring’s sulfur atom induces deshielding, with the carbonyl carbon (C=O) appearing at ~200–210 ppm (¹³C).
  • IR Spectroscopy : A strong C=O stretch near 1750 cm⁻¹ and a thiirane ring vibration at 600–700 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular formula (C₁₁H₁₈OS), with fragmentation patterns reflecting tert-butyl loss .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the compound’s stability and reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The bulky tert-butyl groups create significant steric hindrance, reducing reactivity toward nucleophilic attack at the thiirane sulfur. Computational studies (e.g., DFT) reveal increased ring strain (~25–30 kcal/mol) compared to unsubstituted thiiranes. Stability under thermal or oxidative conditions can be assessed via thermogravimetric analysis (TGA) and kinetic studies in polar vs. nonpolar solvents .

Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and transition states for ring-opening reactions. Solvent effects (e.g., PCM models) and substituent electronic contributions (NBO analysis) should be included to validate experimental kinetic data .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to rule out impurities.
  • Condition Standardization : Compare data under identical conditions (e.g., heating rates for melting points, solvent polarity for solubility).
  • Synthetic Pathway Cross-Validation : Assess if alternative routes (e.g., tert-butyl introduction via Grignard vs. Friedel-Crafts) yield polymorphic forms .

Q. What experimental strategies minimize by-products during scale-up synthesis for research applications?

  • Methodological Answer :

  • Slow Precursor Addition : Reduces localized excess of reactive intermediates.
  • Protecting Groups : Temporarily mask reactive sites (e.g., using TBSCl for hydroxyl groups in precursors).
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progression and identifies by-product formation thresholds .

Experimental Design and Optimization

Q. How can researchers design kinetic studies to evaluate the thiirane ring’s susceptibility to ring-opening reactions?

  • Methodological Answer : Conduct pseudo-first-order kinetics with excess nucleophile (e.g., amines or thiols) in varying solvents (DMF, toluene). Monitor reaction progress via UV-Vis (λ = 250–300 nm for thiirane consumption) or ¹H NMR. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots provide mechanistic insights .

Q. What chromatographic techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography (silica gel, hexane/ethyl acetate eluent) or preparative HPLC (C8 column, isocratic methanol/water) effectively separate the product from tert-butyl-containing by-products. Purity >95% is achievable with iterative solvent optimization .

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